molecular formula C19H28N4O4S B2834787 N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide CAS No. 1043217-46-4

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide

Cat. No.: B2834787
CAS No.: 1043217-46-4
M. Wt: 408.52
InChI Key: GKULMMDDNDVFEE-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide is a useful research compound. Its molecular formula is C19H28N4O4S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor provide insights into their metabolism in human and rat liver microsomes. These compounds, structurally related to the query compound through the acetamide moiety, are used in agriculture for crop production. Research has shown that these herbicides undergo complex metabolic processes, potentially involving cytochrome P450 isoforms, which could lead to carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Pharmacological Assessment of Acetamide Derivatives

Another research avenue involves the synthesis and pharmacological assessment of novel acetamide derivatives for potential therapeutic applications, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016). These studies demonstrate the versatility of acetamide derivatives in drug design and development.

Ketamine-derived Designer Drug Methoxetamine

Research on methoxetamine, a ketamine analog and designer drug, highlights the metabolic pathways of acetamide compounds in biological systems. Understanding these pathways can inform the development of therapeutic agents and the management of drug abuse (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).

Synthesis of Heterocyclic Compounds Incorporating Sulfamoyl Moiety

Research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications showcases the potential of such compounds in addressing bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-5-23(6-2)28(25,26)15-9-10-17(27-4)16(11-15)21-12-18(24)22-19(3,13-20)14-7-8-14/h9-11,14,21H,5-8,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULMMDDNDVFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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